Substrate Affinity (Km) Comparison: Kemptide vs. CREBtide
Under comparable assay conditions, Kemptide exhibits a lower Michaelis constant (Km = 3–4 µM) compared to the reported Km for CREBtide (Km = 39 µM) . This indicates a ~10-fold higher affinity for the PKA active site. While alternative sources report a Km of 3.9 µM for CREBtide, the consistently lower Km range for Kemptide (3-4 µM) suggests superior enzyme-substrate binding efficiency, a critical factor for assays requiring sensitivity at low substrate concentrations .
| Evidence Dimension | Michaelis constant (Km) for PKA phosphorylation |
|---|---|
| Target Compound Data | 3–4 µM |
| Comparator Or Baseline | CREBtide: 39 µM (or 3.9 µM) |
| Quantified Difference | Approximately 10-fold lower Km (Kemptide exhibits higher affinity) |
| Conditions | In vitro PKA catalytic subunit assay; ATP concentration saturating. |
Why This Matters
A lower Km value translates to higher sensitivity in detecting PKA activity, particularly when substrate availability is limited or enzyme concentrations are low, a common scenario in cell lysate or tissue homogenate assays.
